6H-phthalazino[1,2-b]quinazoline-5,8-dione
Description
11,13-DIHYDRO-10H-5,11,12-TRIAZATETRAPHENE-10,13-DIONE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by its triazatetraene core, which contributes to its distinct chemical properties and reactivity.
Properties
Molecular Formula |
C15H9N3O2 |
|---|---|
Molecular Weight |
263.25 g/mol |
IUPAC Name |
6H-quinazolino[2,3-a]phthalazine-5,8-dione |
InChI |
InChI=1S/C15H9N3O2/c19-14-10-6-2-1-5-9(10)13-16-12-8-4-3-7-11(12)15(20)18(13)17-14/h1-8H,(H,17,19) |
InChI Key |
ZTLLFUWIPJIXPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NN3C2=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11,13-DIHYDRO-10H-5,11,12-TRIAZATETRAPHENE-10,13-DIONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the triazatetraene core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
11,13-DIHYDRO-10H-5,11,12-TRIAZATETRAPHENE-10,13-DIONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can alter the oxidation state of the compound, affecting its reactivity.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds.
Scientific Research Applications
11,13-DIHYDRO-10H-5,11,12-TRIAZATETRAPHENE-10,13-DIONE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects or use as a diagnostic tool.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 11,13-DIHYDRO-10H-5,11,12-TRIAZATETRAPHENE-10,13-DIONE involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 11-PHENYL-8A,13A-DIHYDRO-10H-HEPTALENO[1’,10’:3,4,5]PYRAZOLO[1,2-A][1,2,4]TRIAZOLE-10,12(11H)-DIONE
- 10,11-DIHYDRO-5H-DIBENZO[b,f]AZEPINE
Uniqueness
11,13-DIHYDRO-10H-5,11,12-TRIAZATETRAPHENE-10,13-DIONE is unique due to its specific triazatetraene core, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
